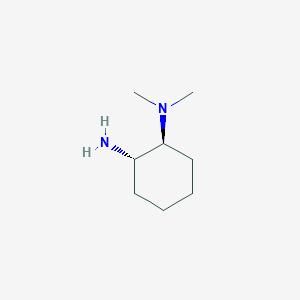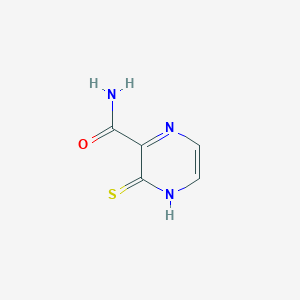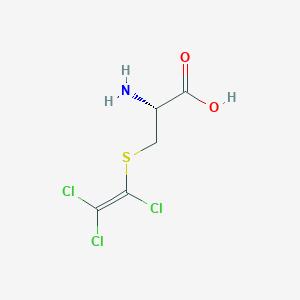
S-(1,2,2-trichlorovinyl)-L-cysteine
描述
S-(1,2,2-trichlorovinyl)-L-cysteine: is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of L-cysteine, an amino acid, and contains a trichlorovinyl group, which imparts distinct reactivity and functionality to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(1,2,2-trichlorovinyl)-L-cysteine typically involves the conjugation of trichloroethylene with L-cysteine. This reaction is catalyzed by glutathione transferase enzymes, which facilitate the addition of the trichlorovinyl group to the sulfur atom of L-cysteine . The reaction conditions often include an aqueous medium and a suitable buffer to maintain the pH.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using immobilized glutathione transferase to enhance efficiency and yield. The process is optimized to ensure high purity and minimal by-products, making it suitable for various applications in research and industry .
化学反应分析
Types of Reactions: S-(1,2,2-trichlorovinyl)-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichlorovinyl group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichlorovinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various derivatives of L-cysteine with modified functional groups, which can be further utilized in synthetic and biological applications .
科学研究应用
S-(1,2,2-trichlorovinyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in cellular detoxification processes and its interaction with enzymes like glutathione transferase.
Medicine: Research explores its potential as a biomarker for exposure to trichloroethylene and its metabolites.
作用机制
The mechanism of action of S-(1,2,2-trichlorovinyl)-L-cysteine involves its interaction with cellular enzymes and proteins. The trichlorovinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction is particularly significant in the detoxification pathways mediated by glutathione transferase, where the compound acts as a substrate and modulator .
相似化合物的比较
- S-(1,2-dichlorovinyl)-L-cysteine
- S-(chloromethyl)-L-cysteine
- N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine
Comparison: S-(1,2,2-trichlorovinyl)-L-cysteine is unique due to the presence of three chlorine atoms on the vinyl group, which enhances its reactivity compared to similar compounds with fewer chlorine atoms. This increased reactivity makes it a valuable tool in studying enzyme interactions and developing analytical methods for detecting organochlorine pollutants .
属性
IUPAC Name |
(2R)-2-amino-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO2S/c6-3(7)4(8)12-1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYBPJIKGDENR-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913504 | |
| Record name | S-(Trichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98025-31-1 | |
| Record name | S-(1,2,2-Trichloroethenyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98025-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(1,2,3-Trichlorovinyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098025311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(Trichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main mechanism of toxicity associated with S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC)?
A1: TCVC itself is not directly toxic, but it undergoes bioactivation in the kidney by the enzyme cysteine conjugate beta-lyase. This enzymatic reaction produces reactive metabolites, including dichlorothioketene, that can covalently bind to cellular macromolecules, leading to nephrotoxicity. []
Q2: How does the formation of TCVC differ between humans and rats?
A2: While both humans and rats can biosynthesize the nephrotoxic glutathione S-conjugate TCVC from tetrachloroethylene, humans appear to have a lower capacity for its biosynthesis. []
Q3: What are the primary metabolic pathways involved in the biotransformation of tetrachloroethylene in relation to TCVC formation?
A3: Tetrachloroethylene is metabolized via two main pathways: cytochrome P450-mediated oxidation and glutathione conjugation. Cytochrome P450-dependent oxidation leads to the formation of trichloroacetyl chloride, which can react with cellular nucleophiles. Glutathione conjugation results in the formation of S-(1,2,2-trichlorovinyl)glutathione (TCVG), which is further metabolized to TCVC. These pathways compete for tetrachloroethylene metabolism. []
Q4: Can TCVC be further metabolized and what are the implications of these metabolic processes?
A4: Yes, TCVC can be further metabolized through several pathways. One pathway involves N-acetylation to form N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC), which is excreted in urine. Another pathway involves oxidation by cytochrome P450 and flavin-containing monooxygenases (FMOs), leading to the formation of TCVC sulfoxide (TCVCS). TCVCS is a highly reactive electrophile that contributes to the nephrotoxicity of TCVC. [, ]
Q5: What is the significance of glutathione (GSH) conjugation in tetrachloroethylene toxicity?
A5: GSH conjugation is a key pathway in tetrachloroethylene toxicity. Specifically, the formation of TCVG and its subsequent metabolism to TCVC are associated with nephrotoxicity. Studies have shown a significant correlation between liver TCVG levels and kidney injury marker KIM-1/Havcr1 expression, supporting the link between GSH conjugation and kidney damage. []
Q6: Can you describe the analytical techniques used to study TCVC and its metabolites?
A6: Various analytical methods have been employed to characterize and quantify TCVC and its metabolites in biological samples. Gas chromatography/mass spectrometry (GC/MS) has been used to identify and quantify TCVC metabolites, including dichloroacetic acid and pyruvate, following cleavage by bacterial cysteine conjugate beta-lyase. [, ] High performance liquid chromatography (HPLC) coupled with GC/MS has been utilized to identify N-trichloroacetylated phospholipids, a product of tetrachloroethylene metabolism. [] Additionally, ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry has been developed for the simultaneous detection of TCVG, TCVC, and NAcTCVC in various mouse tissues. []
Q7: What is the importance of stable isotope-labeled analogs of TCVC?
A7: Stable isotope-labeled analogs of TCVC are valuable tools for studying the metabolism and pharmacokinetics of this compound. They allow researchers to track the fate of the compound and its metabolites in biological systems with greater accuracy and sensitivity. []
Q8: Are there alternative metabolic pathways for mercapturic acids derived from tetrachloroethylene besides deacetylation and cysteine conjugate beta-lyase-mediated cleavage?
A8: Yes, research indicates that mercapturic acids like N-Ac-TCVC, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-Ac-1,2-DCVC), and N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (N-Ac-2,2-DCVC) can undergo sulfoxidation by cytochrome P450 enzymes, particularly cytochrome P450 3A. This pathway represents an additional bioactivation route. []
Q9: What makes the sulfoxides of mercapturic acids derived from tetrachloroethylene particularly toxic?
A9: The sulfoxides formed from the oxidation of mercapturic acids are more cytotoxic than their parent compounds. This increased toxicity stems from their role as direct-acting electrophiles. Unlike the mercapturic acids, the cytotoxicity of sulfoxides is not affected by aminooxyacetic acid, an inhibitor of cysteine conjugate beta-lyase, indicating a different mechanism of action. []
Q10: How do researchers investigate the role of specific enzymes in the metabolism of tetrachloroethylene and its metabolites?
A10: Several techniques are used to investigate the roles of specific enzymes. For example, heat inactivation experiments and the use of specific inhibitors like n-octylamine can help determine the involvement of flavin-containing monooxygenase (FMO). Similarly, the use of troleandomycin, a specific inhibitor for cytochrome P450 3A, can elucidate the role of this enzyme. []
Q11: Why is it crucial to understand the interindividual variability in the toxicokinetics and toxicodynamics of tetrachloroethylene?
A11: Interindividual variability in toxicokinetics and toxicodynamics significantly impacts the susceptibility of individuals to tetrachloroethylene-induced toxicity. Understanding this variability is essential for developing accurate risk assessment models and establishing protective exposure limits for the general population. []
Q12: What experimental models are used to study the toxicokinetics and toxicodynamics of tetrachloroethylene?
A12: Researchers utilize both in vitro and in vivo models to investigate the toxicokinetics and toxicodynamics of tetrachloroethylene. In vitro systems like isolated rat renal epithelial cells can be used to assess the cytotoxicity of metabolites like TCVC and its sulfoxide. [] In vivo studies, such as those using the Collaborative Cross (CC) mouse population, allow for the assessment of interindividual variability in toxicokinetic parameters and toxicodynamic responses. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


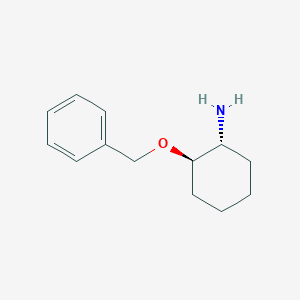
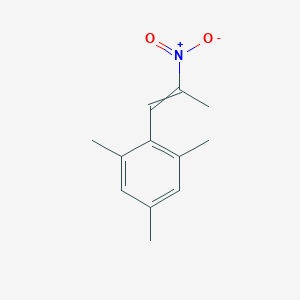
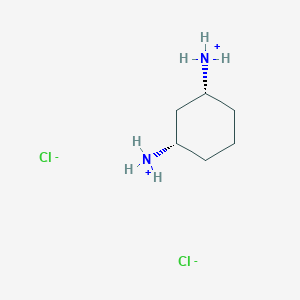
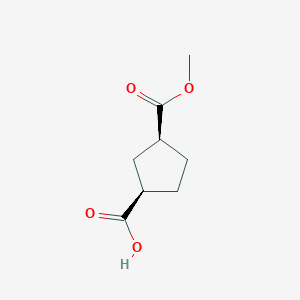
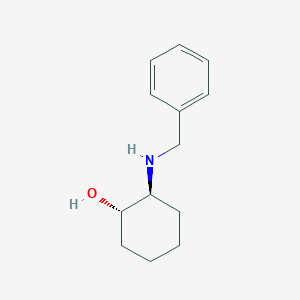
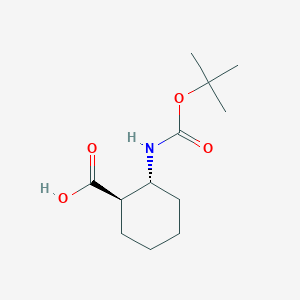
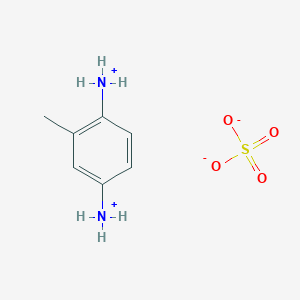
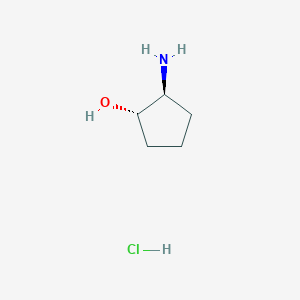
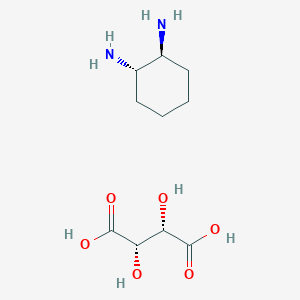
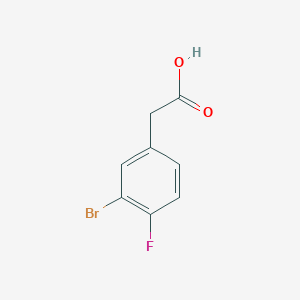
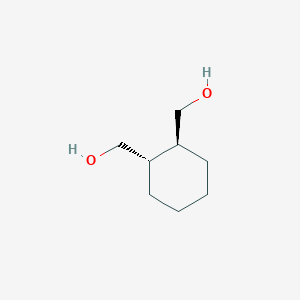
![1-[3-[(6-acetyl-5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone](/img/structure/B150891.png)
